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molecular formula C10H11NO2 B2393639 3-(2-Hydroxyethyl)indolin-2-one CAS No. 3690-95-7

3-(2-Hydroxyethyl)indolin-2-one

Cat. No. B2393639
M. Wt: 177.203
InChI Key: DBCZFYRBPSLGDS-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A stifling mixture of oxindole (5.7 g, 43 mmol) and Raney nickel (10 g) in ethane-1,2-diol (100 mL) was heated in an autoclave. After the reaction was complete, the mixture was filtered and the excess of diol was removed under vacuum. The residual oil was triturated with hexane to give 3-(2-hydroxy-ethyl)-1,3-dihydro-indol-2-one as a colorless crystalline solid (4.6 g, 70%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[CH2:11](O)[CH2:12][OH:13]>[Ni]>[OH:13][CH2:12][CH2:11][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an autoclave
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the excess of diol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
OCCC1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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